Chloromethyl cyclobutanecarboxylate

Description

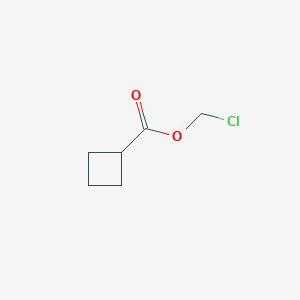

Chloromethyl cyclobutanecarboxylate (chemical formula: C₇H₉ClO₂) is a cyclobutane-derived ester featuring a chloromethyl (-CH₂Cl) group attached to the cyclobutane ring. The cyclobutane ring’s strain and the chloromethyl group’s reactivity make it a versatile building block for nucleophilic substitution reactions and ring-opening polymerizations.

Properties

IUPAC Name |

chloromethyl cyclobutanecarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c7-4-9-6(8)5-2-1-3-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSJJKIXNSMVSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl cyclobutanecarboxylate can be synthesized through the chloromethylation of cyclobutanecarboxylic acid. One common method involves the reaction of cyclobutanecarboxylic acid with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs at low temperatures (5-10°C) to ensure high yields .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also emphasized to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Chloromethyl cyclobutanecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amines, ethers, and thioethers.

Oxidation Reactions: The compound can be oxidized to form cyclobutanecarboxylic acid derivatives.

Reduction Reactions: Reduction of the chloromethyl group can yield cyclobutylmethanol derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

- Substitution reactions yield a variety of derivatives depending on the nucleophile used.

- Oxidation reactions produce cyclobutanecarboxylic acid derivatives.

- Reduction reactions result in cyclobutylmethanol derivatives .

Scientific Research Applications

Chloromethyl cyclobutanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloromethyl cyclobutanecarboxylate involves its reactivity due to the presence of the chloromethyl group. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The cyclobutanecarboxylate moiety provides structural rigidity and can participate in ring-opening reactions under certain conditions .

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Reactivity

Chloromethyl cyclobutanecarboxylate differs from its analogs primarily in the position and nature of substituents. Key comparisons include:

Methyl 3-Chlorocyclobutanecarboxylate

- Molecular Formula : C₆H₉ClO₂

- Molecular Weight : 148.586 g/mol

- Substituent : Chlorine at the 3-position of the cyclobutane ring.

- Reactivity : The chlorine atom on the ring facilitates electrophilic aromatic substitution but is less reactive toward nucleophilic agents compared to the chloromethyl group in this compound.

- Applications : Used in medicinal chemistry for strain-release functionalization .

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₂

- Molecular Weight : 179.65 g/mol

- Substituent: Methylamino group at the 1-position.

- Synthesis : Synthesized via ethyl acetate/toluenesulfonate-mediated reactions (80% yield) .

Chloromethyl Chlorosulfate

- Molecular Formula : CH₂ClO₃S

- Molecular Weight : 148.58 g/mol

- Substituent : Chlorosulfate group (-OSO₂Cl).

- Reactivity : Highly reactive in sulfonation and esterification; however, its chlorosulfate group poses greater toxicity risks compared to carboxylates.

- Safety : Classified as hazardous under strict industrial handling protocols .

Data Table: Comparative Properties

Industrial and Pharmaceutical Relevance

- Drug Development : Cyclobutane rings are increasingly used in protease inhibitors and kinase modulators. Chloromethyl groups enhance binding via covalent interactions .

- Polymer Chemistry : The strain in cyclobutane rings aids in creating high-performance polymers, though chloromethyl variants require stabilization to prevent decomposition .

Biological Activity

Chloromethyl cyclobutanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by a cyclobutane ring with a chloromethyl group and a carboxylate functional group. Its molecular structure allows for diverse chemical reactivity, making it a valuable intermediate in the synthesis of biologically active compounds.

Synthesis Overview:

- The synthesis typically involves the reaction of cyclobutanecarboxylic acid derivatives with chloromethylating agents.

- Key reaction conditions include temperature control and choice of solvents to optimize yields.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The chloromethyl group enhances its electrophilicity, allowing it to participate in nucleophilic attacks by biological molecules such as enzymes and receptors.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding: It can bind to receptors, potentially altering signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity: Preliminary studies suggest effectiveness against certain bacterial strains.

- Antitumor Properties: Some analogs have shown promise in inhibiting cancer cell proliferation.

- Neuroactive Effects: Its structural similarity to neurotransmitters suggests potential roles in modulating neurological functions.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and related compounds. Below are some notable findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.